

3-Bromo-6-fluoro-2-methoxyphenylboronic acid safety data sheet

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	3-Bromo-6-fluoro-2-methoxyphenylboronic acid
Cat. No.:	B591646

[Get Quote](#)

Technical Guide: 3-Bromo-6-fluoro-2-methoxyphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available safety data, physical and chemical properties, and a representative experimental protocol for **3-Bromo-6-fluoro-2-methoxyphenylboronic acid**. This compound is a valuable building block in organic synthesis, particularly in cross-coupling reactions for the development of novel pharmaceutical agents and other advanced materials.

Compound Identification and Properties

Property	Value	Reference
Chemical Name	3-Bromo-6-fluoro-2-methoxyphenylboronic acid	[1] [2] [3]
CAS Number	957120-30-8	[1]
Molecular Formula	C ₇ H ₇ BBrFO ₃	[1]
Molecular Weight	248.84 g/mol	[1] [3]
Physical Form	Solid	
Melting Point	130-135 °C	

Safety and Handling

A comprehensive Safety Data Sheet (SDS) with detailed quantitative toxicological and ecological data for **3-Bromo-6-fluoro-2-methoxyphenylboronic acid** is not readily available in public domains. However, based on the data for structurally similar arylboronic acids, the following safety precautions and handling guidelines should be followed. It is imperative to consult the specific SDS provided by the supplier before handling this compound.

Hazard Identification

Based on GHS classifications for similar boronic acids, this compound may be classified as:

- Acute toxicity, oral (Category 4)[\[4\]](#)
- Skin corrosion/irritation (Category 2)[\[4\]](#)
- Serious eye damage/eye irritation (Category 2A)[\[4\]](#)
- Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)[\[4\]](#)

Precautionary Statements:

- Prevention: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands thoroughly after handling. Do not eat, drink or smoke when using this product. Use only outdoors or in a well-

ventilated area. Wear protective gloves/protective clothing/eye protection/face protection.[4]
[5]

- Response: IF ON SKIN: Wash with plenty of soap and water. IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If skin or eye irritation persists, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[5][6]
- Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[5][6]
- Disposal: Dispose of contents/container in accordance with local regulations.[5]

First-Aid Measures

- Inhalation: Move the victim into fresh air. If not breathing, give artificial respiration. Consult a physician.[4]
- Skin Contact: Wash off with soap and plenty of water. Consult a physician.[4]
- Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4]
- Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[4]

Fire-Fighting Measures

- Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]
- Hazardous Combustion Products: Carbon monoxide (CO), Carbon dioxide (CO₂), Oxides of boron, Hydrogen fluoride.[6]
- Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary. [4]

Accidental Release Measures

- Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.[4]
- Environmental Precautions: Do not let the product enter drains.[4]
- Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[4]

Handling and Storage

- Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.[4]
- Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Arylboronic acids can be hygroscopic.[5][7] Recommended storage temperature is often at room temperature or refrigerated (2-8°C).[8]

Toxicological and Ecological Information

Detailed quantitative data for **3-Bromo-6-fluoro-2-methoxyphenylboronic acid** is largely unavailable. The following is based on general information for arylboronic acids.

Toxicological Information

- Acute Toxicity: Data not available for this specific compound. Similar compounds are classified as harmful if swallowed.[4]
- Skin Corrosion/Irritation: Causes skin irritation.[4]
- Serious Eye Damage/Irritation: Causes serious eye irritation.[4]
- Respiratory or Skin Sensitization: Data not available.
- Germ Cell Mutagenicity: Arylboronic acids have been found to be weakly mutagenic in some microbial assays.[9]
- Carcinogenicity: Data not available.
- Reproductive Toxicity: Data not available.

- Specific Target Organ Toxicity - Single Exposure: May cause respiratory irritation.[4]
- Specific Target Organ Toxicity - Repeated Exposure: Data not available.
- Aspiration Hazard: Data not available.

Ecological Information

- Toxicity to fish: No data available.[10]
- Toxicity to daphnia and other aquatic invertebrates: No data available.[10]
- Toxicity to algae: No data available.[10]
- Persistence and Degradability: No data available.[10]
- Bioaccumulative Potential: No data available.[10]
- Mobility in Soil: No data available.[10]

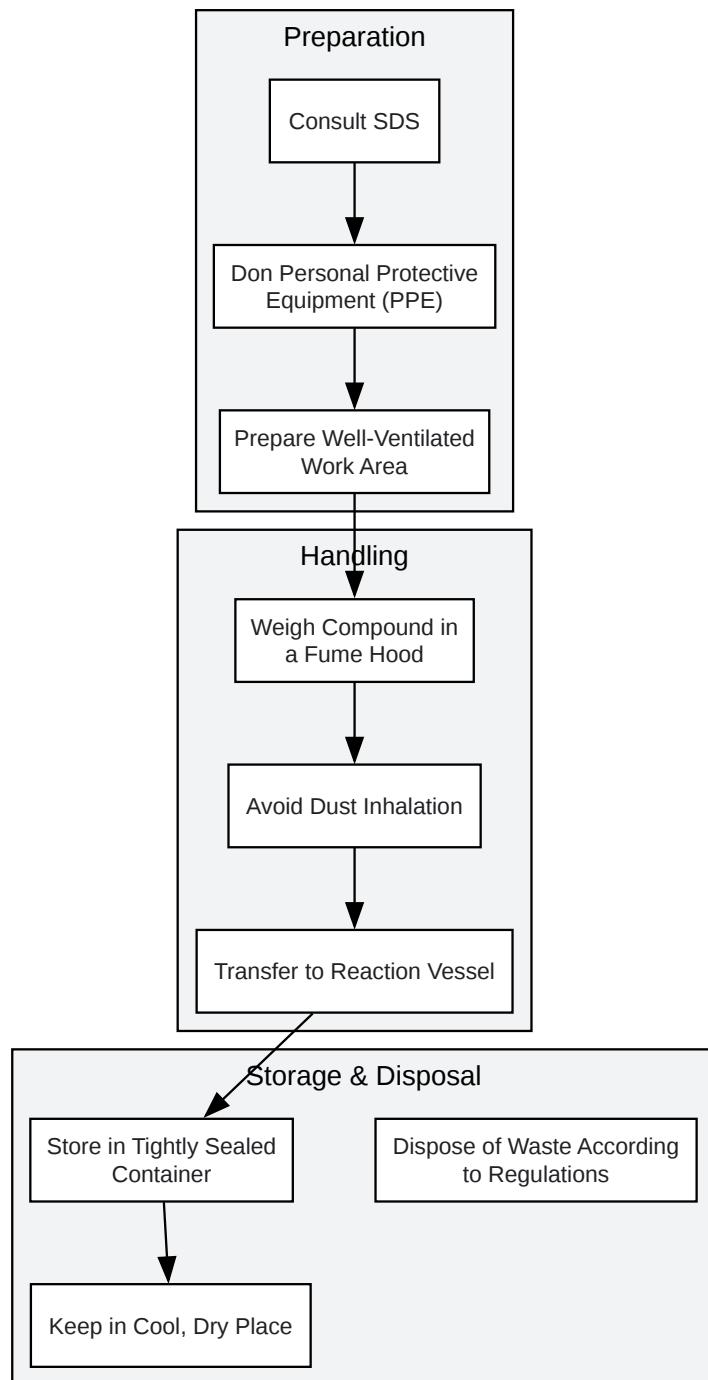
Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction

3-Bromo-6-fluoro-2-methoxyphenylboronic acid is a key reagent in Suzuki-Miyaura cross-coupling reactions to form C-C bonds. Below is a general, representative protocol.[11][12] Researchers should optimize conditions for their specific substrates.

Materials

- **3-Bromo-6-fluoro-2-methoxyphenylboronic acid** (1.0 - 1.5 equivalents)
- Aryl halide or triflate (1.0 equivalent)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, $\text{Pd}(\text{dppf})\text{Cl}_2$, 1-5 mol%)
- Base (e.g., K_2CO_3 , K_3PO_4 , Cs_2CO_3 , 2.0 - 3.0 equivalents)
- Anhydrous, degassed solvent (e.g., 1,4-Dioxane/ H_2O , Toluene, DMF)

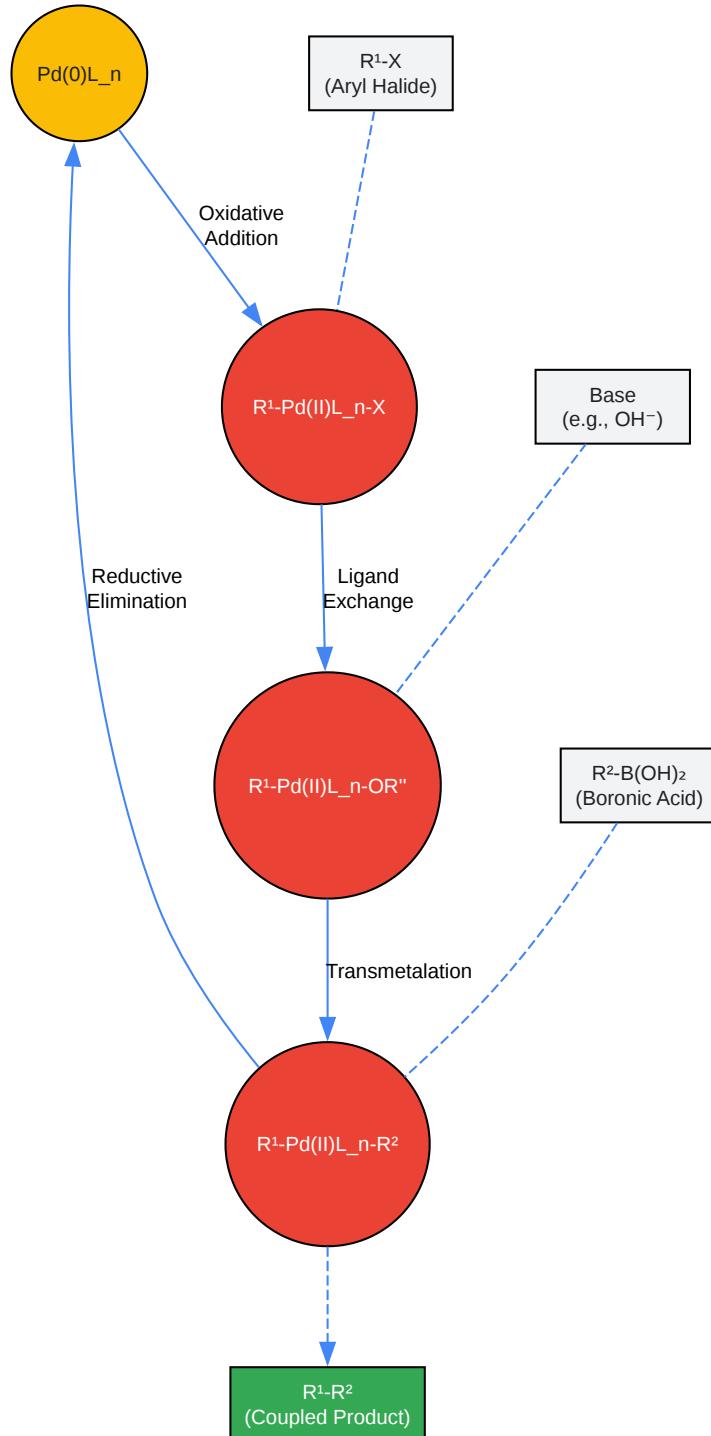
- Schlenk flask or sealed reaction vial
- Magnetic stirrer and stir bar
- Inert gas supply (Argon or Nitrogen)


Procedure

- Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the aryl halide, **3-Bromo-6-fluoro-2-methoxyphenylboronic acid**, and the base.
- Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
- Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst to the flask. Subsequently, add the degassed solvent via syringe.
- Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir the mixture vigorously.
- Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).
- Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization.

Visualizations

General Workflow for Handling Arylboronic Acids


General Workflow for Handling Arylboronic Acids

[Click to download full resolution via product page](#)

Caption: A flowchart illustrating the key steps for the safe handling of arylboronic acids.

Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

[Click to download full resolution via product page](#)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. clearsynth.com [clearsynth.com]
- 2. 3-Bromo-6-fluoro-2-methoxyphenylboronic acid | 957120-30-8 [chemicalbook.com]
- 3. 3-Bromo-6-fluoro-2-methoxyphenylboronic acid , 96% , 957120-30-8 - CookeChem [cookechem.com]
- 4. angenechemical.com [angenechemical.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. fishersci.com [fishersci.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. laballey.com [laballey.com]
- 9. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 10. echemi.com [echemi.com]
- 11. benchchem.com [benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [3-Bromo-6-fluoro-2-methoxyphenylboronic acid safety data sheet]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b591646#3-bromo-6-fluoro-2-methoxyphenylboronic-acid-safety-data-sheet>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com